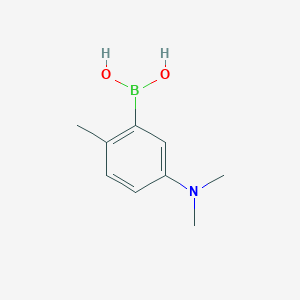

5-(Dimethylamino)-2-methylphenylboronic acid

Description

Evolution of Organoboron Chemistry in Synthetic Methodologies

The journey of organoboron chemistry from a niche area of study to a cornerstone of modern synthetic methods has been remarkable. Initially explored for their unique electronic properties, the true synthetic potential of organoboranes was unlocked with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds, especially in the synthesis of biaryl and polyaryl structures which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This has led to an explosion in the variety of available organoboron reagents, with arylboronic acids and their esters being among the most prominent.

Significance of Amine-Functionalized Arylboronic Acids

The incorporation of an amine functional group onto an arylboronic acid scaffold introduces a new dimension of chemical reactivity and potential applications. The nitrogen atom can influence the electronic properties of the boronic acid moiety, affecting its reactivity in cross-coupling reactions. Furthermore, the amine group can act as a coordination site for metal catalysts, potentially leading to enhanced catalytic activity or novel reaction pathways. In some cases, intramolecular coordination between the nitrogen and boron atoms can occur, influencing the compound's conformation and reactivity. nih.gov This B-N interaction can be particularly significant in ortho-substituted aminophenylboronic acids, impacting their use as building blocks and even enabling their application as sensors for saccharides and other biologically relevant molecules.

Overview of 5-(Dimethylamino)-2-methylphenylboronic Acid in Academic Contexts

This compound is a substituted arylboronic acid that combines the features of a tolyl group with a dimethylamino substituent. While extensive, specific academic literature detailing the applications of this particular molecule is not abundant, its structure suggests its utility as a versatile reagent in organic synthesis. Its primary application lies in Suzuki-Miyaura cross-coupling reactions to introduce the 5-(dimethylamino)-2-methylphenyl moiety into a target molecule. The presence of the dimethylamino group can modulate the electronic nature of the aromatic ring, and the methyl group provides steric influence, both of which can be exploited to achieve specific synthetic outcomes.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in research and synthesis.

General Properties

| Property | Value |

| CAS Number | 1106692-23-2 |

| Molecular Formula | C₉H₁₄BNO₂ |

| Molecular Weight | 179.03 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available in various purities, often ≥95% |

Structural Information

The structure of this compound features a benzene (B151609) ring substituted with a boronic acid group [-B(OH)₂], a methyl group (-CH₃), and a dimethylamino group [-N(CH₃)₂]. The substituents are arranged to potentially allow for interesting electronic and steric effects in chemical reactions.

Synthesis of this compound

The synthesis of substituted arylboronic acids like this compound typically follows well-established methodologies in organoboron chemistry. A common and effective route involves the reaction of an organometallic reagent with a trialkyl borate (B1201080), followed by hydrolysis.

A plausible synthetic route for this compound starts from the corresponding aryl bromide, 5-bromo-N,N-dimethyl-2-methylaniline. This starting material can be converted into an organolithium or Grignard reagent. The subsequent reaction of this organometallic intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures, forms the corresponding boronic ester. The final step is the hydrolysis of the boronic ester under acidic or basic conditions to yield the desired this compound. This method is widely applicable for the synthesis of a variety of substituted phenylboronic acids. google.comchemicalbook.comnih.gov

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in medicinally active compounds and functional materials. In a typical Suzuki-Miyaura coupling, an arylboronic acid is reacted with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base.

This compound can be employed in such reactions to introduce the 5-(dimethylamino)-2-methylphenyl group onto a variety of substrates. The general scheme for this reaction is as follows:

Ar-X + (HO)₂B-C₆H₃(CH₃)(N(CH₃)₂) → Ar-C₆H₃(CH₃)(N(CH₃)₂)

Where Ar-X represents an aryl or vinyl halide/triflate. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. The electronic and steric properties imparted by the dimethylamino and methyl groups can influence the efficiency and outcome of the coupling reaction.

While specific, high-impact research solely focused on the use of this compound is not widely reported, the principles of Suzuki-Miyaura coupling are well-established, and this compound serves as a valuable reagent for the synthesis of complex organic molecules containing the 5-(dimethylamino)-2-methylphenyl scaffold.

Properties

IUPAC Name |

[5-(dimethylamino)-2-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-7-4-5-8(11(2)3)6-9(7)10(12)13/h4-6,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBBUAFACTUWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Properties and Reactivity Profiles of 5 Dimethylamino 2 Methylphenylboronic Acid

Electronic and Steric Influences of the Dimethylamino and Methyl Moieties on Boron Center

The substituents on the phenyl ring of an arylboronic acid play a critical role in modulating the properties of the boron center. In 5-(dimethylamino)-2-methylphenylboronic acid, the dimethylamino and methyl groups exert significant, distinct influences.

Boronic acids are recognized as Lewis acids, a characteristic stemming from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.gov The Lewis acidity can be significantly altered by the electronic effects of substituents on the aromatic ring. mdpi.com

The dimethylamino group at the para-position relative to the boronic acid's point of attachment is a potent electron-donating group (EDG) due to its strong resonance effect (+R). It delocalizes its lone pair of electrons into the aromatic π-system, increasing the electron density on the ring and, consequently, on the boron atom. The methyl group at the ortho-position is a weaker electron-donating group, operating primarily through an inductive effect (+I).

The cumulative effect of these two electron-donating groups is a substantial increase in electron density at the boron center. This enrichment of the boron atom reduces its ability to accept an electron pair from a Lewis base, thereby decreasing its Lewis acidity and electrophilicity compared to unsubstituted phenylboronic acid. nih.gov Generally, aryl boronic acids with electron-withdrawing groups exhibit increased acidity, while those with electron-donating groups show decreased acidity. nih.govmdpi.com

Table 1: Expected Influence of Substituents on the Boron Center

| Substituent | Position | Electronic Effect | Influence on Boron Center |

|---|---|---|---|

| Dimethylamino | 5- (para) | +R (strong), +I (weak) | Increases electron density, decreases Lewis acidity |

| Methyl | 2- (ortho) | +I (weak) | Increases electron density, decreases Lewis acidity |

| Methyl | 2- (ortho) | Steric Hindrance | Impedes approach of nucleophiles/Lewis bases |

The electronic and steric properties of the dimethylamino and methyl groups also direct the compound's reactivity in various chemical transformations.

Nucleophilic Attack: The reduced electrophilicity of the boron atom makes it less susceptible to attack by nucleophiles. Reactions that rely on the initial complexation of a Lewis base to the boron center may proceed at a slower rate. nih.gov

Suzuki-Miyaura Coupling: In palladium-catalyzed cross-coupling reactions, the electronic nature of the boronic acid is crucial. While the exact effect can be complex and dependent on the specific catalytic system, electron-rich boronic acids can influence the rates of key steps like transmetalation. liv.ac.uk

Steric Effects: The ortho-methyl group provides significant steric bulk around the boronic acid functionality. This can hinder the approach of reactants and catalysts, potentially lowering reaction rates compared to less hindered analogues. nih.gov This steric shielding can also influence the equilibrium and kinetics of ester formation with diols.

Acid-Base Chemistry and Protonation Behavior

The acidity of a boronic acid is a key parameter that influences its behavior in solution, particularly its ability to form reversible covalent bonds with diols. nih.gov

The pKa of a boronic acid reflects the equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form in the presence of water or other Lewis bases. nih.govsemanticscholar.org

Specific, experimentally determined pKa values for this compound are not widely reported in the literature. However, the pKa can be estimated by considering the values of related compounds. The pKa of unsubstituted phenylboronic acid in water is approximately 8.7-8.8. researchgate.net The introduction of electron-donating groups generally increases the pKa. nih.gov For instance, 4-methoxyphenylboronic acid, which has a weaker electron-donating group than dimethylamino, has a pKa of 9.25 in water. researchgate.net Based on these trends, the pKa of this compound is expected to be higher than that of phenylboronic acid.

Table 2: pKa Values of Selected Phenylboronic Acid Derivatives

| Compound | pKa (in Water or Mixed Solvent) | Key Substituent(s) |

|---|---|---|

| Phenylboronic acid | ~8.68 researchgate.net | None |

| 4-Methoxyphenylboronic acid | ~9.25 researchgate.net | 4-OCH₃ (EDG) |

| 3-Aminophenylboronic acid | ~8.79 (boronic acid) drugbank.com | 3-NH₂ (EDG) |

| 2-((Dimethylamino)methyl)phenylboronic acid | ~5.3 researchgate.net | 2-CH₂N(CH₃)₂ (Intramolecular coordination) |

Note: The low pKa of 2-((dimethylamino)methyl)phenylboronic acid is an exception due to intramolecular B-N coordination, which stabilizes the boronate form, a different mechanism from the electronic donation of a ring substituent. researchgate.net

The dimethylamino group exerts a primary influence on the acidity of the boronic acid moiety. As a strong electron-donating group, it increases the electron density on the boron atom. This electronic enrichment stabilizes the neutral trigonal acid form [ArB(OH)₂] relative to the tetrahedral anionic boronate form [ArB(OH)₃]⁻ that is formed upon accepting a hydroxide (B78521) ion. nih.gov This stabilization of the starting acid means that more energy is required to form the conjugate base, leading to a weaker acid and consequently, a higher pKa value.

Boron-Oxygen Exchange Dynamics and Transesterification Kinetics

Boronic acids readily undergo reversible esterification reactions with alcohols and diols to form boronate esters. The kinetics of this boron-oxygen exchange are fundamental to applications such as dynamic combinatorial chemistry and sensing.

While specific kinetic data for the transesterification of this compound is not available in the surveyed literature, the influence of its structural features on the reaction kinetics can be predicted. The formation of a boronate ester involves the nucleophilic attack of an alcohol's oxygen atom on the electrophilic boron center.

The electronic and steric factors of this compound are expected to decrease the rate of transesterification for two main reasons:

Reduced Electrophilicity: The electron-donating dimethylamino and methyl groups decrease the Lewis acidity and electrophilicity of the boron atom, making it a less attractive target for the incoming alcohol nucleophile. st-andrews.ac.uk

Steric Hindrance: The ortho-methyl group physically obstructs the path to the boron atom, increasing the activation energy for the formation of the tetrahedral intermediate required for esterification.

These effects would likely result in slower transesterification kinetics compared to unsubstituted or electron-deficient phenylboronic acids.

Table 3: Predicted Influence of Substituents on Transesterification Kinetics

| Factor | Originating Group | Predicted Effect on Transesterification Rate | Rationale |

|---|---|---|---|

| Electronic | Dimethylamino, Methyl | Decrease | Reduced electrophilicity of the boron center. |

| Steric | Methyl | Decrease | Increased steric hindrance for nucleophilic attack. |

Mechanism of Diol Binding and Release

The interaction between boronic acids and diols is a reversible process that results in the formation of a cyclic boronate ester. This reaction is fundamental to the utility of boronic acids in various applications. The binding and release with diols are highly dependent on the pH of the solution. researchgate.net

The generally accepted mechanism for diol binding by a phenylboronic acid, such as this compound, involves the following key steps:

Lewis Acidity and Hydroxide Addition: The boron atom in a boronic acid is a Lewis acid, meaning it can accept a pair of electrons. In aqueous solutions, the trigonal planar boronic acid (a neutral species) is in equilibrium with its anionic tetrahedral boronate form through the addition of a hydroxide ion. researchgate.net The pH of the solution dictates the position of this equilibrium; at pH values higher than the pKa of the boronic acid, the anionic tetrahedral form is favored. researchgate.net

Esterification with Diols: Both the neutral trigonal boronic acid and the anionic tetrahedral boronate can react with a diol to form a boronate ester. However, the reaction with the tetrahedral boronate is generally considered to be the more significant pathway in aqueous media at or near physiological pH. psu.edu The diol displaces the hydroxyl groups on the boron atom to form a five- or six-membered ring, depending on whether it is a 1,2- or 1,3-diol, respectively. nih.gov

Release of Diol: The release of the diol is the reverse of the binding process and is favored under acidic conditions. At low pH, the concentration of hydroxide ions is low, which shifts the equilibrium back towards the neutral trigonal boronic acid and the free diol. manchester.ac.uk This pH-dependent binding and release mechanism is a key feature of boronic acid-diol interactions.

| Reactants | Equilibrium | Products | Conditions |

|---|---|---|---|

| Trigonal PBA + Diol | ⇌ | Neutral Boronate Ester + H₂O | Generally less favored in aqueous solution |

| Tetrahedral PBA (anionic) + Diol | ⇌ | Anionic Boronate Ester + 2H₂O | Favored at pH > pKa of boronic acid |

Investigation of Neighboring Group Effects by the Dimethylamino Moiety

While specific research on the neighboring group effects for this compound is not extensively detailed in the provided search results, the influence of the dimethylamino and methyl groups can be inferred from studies on similarly substituted phenylboronic acids. These substituents affect the electronic and steric properties of the boronic acid, which in turn influences its reactivity with diols.

Electronic Effects of the Dimethylamino Group:

The dimethylamino group at the para position (relative to the boronic acid, though here it is at position 5) is a strong electron-donating group through resonance. This has a significant impact on the Lewis acidity of the boron atom and the pKa of the boronic acid.

Increased pKa: Electron-donating groups generally increase the pKa of aryl boronic acids. nih.gov This is because they increase the electron density on the aromatic ring, making the boron atom less electrophilic and thus a weaker Lewis acid. A higher pKa means that a higher pH is required to form the anionic tetrahedral boronate, which is the more reactive species for diol binding in aqueous solutions. nih.gov

Influence on Binding Affinity: The relationship between pKa and diol binding affinity is not always straightforward. While a lower pKa is often associated with stronger binding at a given pH (like physiological pH), this is not a universal rule. researchgate.net The optimal pH for binding is influenced by the pKa of both the boronic acid and the diol. researchgate.net

Steric and Electronic Effects of the Ortho-Methyl Group:

The methyl group at the ortho position (position 2) introduces both steric and electronic effects.

Steric Hindrance: An ortho-substituent can sterically hinder the approach of a diol to the boronic acid moiety. This steric hindrance can decrease the rate of boronate ester formation and may lead to a lower binding affinity compared to an un-substituted or meta/para-substituted analogue. acs.orgmasterorganicchemistry.com

Electronic Contribution: The methyl group is weakly electron-donating through an inductive effect. This would have a minor electronic effect compared to the strong resonance donation from the dimethylamino group.

The combined effects of the para-dimethylamino and ortho-methyl groups on the diol binding properties of this compound are expected to be a balance between these electronic and steric factors. The strong electron-donating nature of the dimethylamino group will likely raise the pKa, while the ortho-methyl group will introduce steric hindrance.

Below is a table summarizing the expected effects of these substituents on the properties of the phenylboronic acid.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on pKa | Expected Impact on Diol Binding |

|---|---|---|---|---|---|

| -N(CH₃)₂ | 5 (para-like) | Strongly electron-donating (resonance) | Minimal | Increase | pH-dependent; may decrease affinity at a fixed neutral pH due to higher pKa |

| -CH₃ | 2 (ortho) | Weakly electron-donating (inductive) | Significant | Slight increase | Likely decrease in binding affinity due to steric hindrance |

Advanced Mechanistic Investigations of 5 Dimethylamino 2 Methylphenylboronic Acid Reactivity

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has emerged as an indispensable tool for probing the mechanistic nuances of reactions involving 5-(Dimethylamino)-2-methylphenylboronic acid. Through the application of sophisticated theoretical models, researchers can map out potential energy surfaces, characterize fleeting intermediates, and rationalize experimental observations.

Density Functional Theory (DFT) has proven to be a powerful method for investigating the energetics and transition states of reactions involving organoboronic acids. und.edunih.gov While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to similar systems, such as in Suzuki-Miyaura coupling reactions, offer significant insights. mdpi.comrsc.org DFT calculations allow for the optimization of reactant, intermediate, transition state, and product geometries, providing a detailed picture of the reaction coordinate.

Table 1: Representative DFT Functionals and Basis Sets for Studying Boronic Acid Reactivity

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP-D3 | 6-311++G** | Capturing dispersion interactions in noncovalent complexes. und.edu |

| PBE-D3 | 6-31G* | General purpose for geometry optimizations and frequency calculations. und.edu |

| M06-2X | aug-cc-pVDZ | Accurate for main-group thermochemistry and kinetics. |

| ωB97XD | 6-311++G** | Excellent for systems with strong dispersion interactions. und.edu |

| B3PW91 | DGTZVP | Reliable for describing bonding in organometallic species. mdpi.com |

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in solution, providing valuable information on solvation effects that can influence reaction rates and pathways. nih.gov MD simulations can model the explicit interactions between the solute, such as this compound, and the surrounding solvent molecules over time. This approach allows for the investigation of how the solvent shell structure and dynamics impact the stability of reactants and transition states.

A key structural feature of this compound is the potential for an intramolecular dative bond between the nitrogen atom of the dimethylamino group and the boron atom. Computational studies on analogous o-(N,N-dialkylaminomethyl)arylboronate systems have shed light on the nature and strength of this interaction. nih.gov These studies indicate that the formation of a five-membered ring through the N→B dative bond is a significant conformational feature.

Ab initio quantum chemical calculations have been used to determine the stability of different isomers resulting from this interaction. nih.govfigshare.com The strength of the intramolecular boron-nitrogen coordinate bond has been estimated to be around -45 kcal/mol in related systems, though this is balanced by ring strain. nih.govfigshare.com The presence and strength of this interaction can influence the electronic properties of the boronic acid and its reactivity in catalytic cycles. For example, the coordination of the nitrogen to the boron can affect the Lewis acidity of the boron center, which is a critical factor in the transmetalation step of Suzuki-Miyaura couplings. Computational models have shown that for free acids, conformers with intramolecular hydrogen bonding can be energetically favored over the dative-bonded structures. nih.gov

Spectroscopic Characterization of Intermediates and Transient Species

Spectroscopic techniques provide experimental evidence for the transient species and intermediates that are proposed based on computational studies. High-resolution NMR spectroscopy and mass spectrometry are particularly powerful tools for mechanistic elucidation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules in solution and for monitoring reaction progress. nih.govrsc.org In the context of boronic acid chemistry, ¹¹B NMR spectroscopy is a particularly valuable tool for probing the local environment of the boron atom. acs.org The chemical shift of the ¹¹B nucleus is sensitive to its coordination state, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate species. acs.org This technique can be used to monitor the equilibrium between these forms under different pH conditions and in the presence of diols or other binding partners. acs.org

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-bond and through-space connectivities, respectively. These methods can help to confirm the structure of reaction intermediates and products. While high-resolution NMR studies specifically on this compound are not widely reported, the application of these techniques to similar systems provides a clear framework for its potential for mechanistic investigation. worktribe.comescholarship.org

Table 2: Key NMR Nuclei for Characterizing Boronic Acid Derivatives

| Nucleus | Information Provided |

|---|---|

| ¹H | Provides information on the proton environment and coupling networks. |

| ¹³C | Elucidates the carbon skeleton of the molecule. |

| ¹¹B | Sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral). acs.org |

| ¹⁵N | Can probe the electronic environment of the nitrogen atom in the dimethylamino group. |

Mass spectrometry (MS) is a highly sensitive analytical technique that is well-suited for the real-time monitoring of chemical reactions and the identification of transient intermediates. acs.org Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules, making it ideal for studying reaction mixtures containing boronic acids and their derivatives. rsc.orgresearchgate.netresearchgate.net By directly sampling the reaction solution at different time points, ESI-MS can provide a detailed kinetic profile of the disappearance of reactants and the formation of products and intermediates. researchgate.net

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the added advantage of separating the components of a complex reaction mixture before detection. mdpi.comnih.govnih.gov Multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity and sensitivity of the analysis, allowing for the quantification of trace-level species. nih.govsciex.com While boronic acids can be challenging to analyze due to their tendency to form boroxines (cyclic trimers) through dehydration, optimized LC-MS methods have been developed to minimize these issues and provide reliable quantitative data. rsc.orgresearchgate.net These techniques are invaluable for monitoring the progress of reactions such as Suzuki-Miyaura couplings involving this compound. rsc.org

Analytical Methodologies Utilizing 5 Dimethylamino 2 Methylphenylboronic Acid

Boronate Affinity Chromatography and Solid-Phase Extraction

Boronate affinity chromatography (BAC) and boronate affinity solid-phase extraction (SPE) are powerful techniques for the selective capture, enrichment, and purification of compounds containing cis-diol moieties. researchgate.netnih.gov The fundamental principle lies in the pH-dependent formation of a cyclic ester between the boronic acid and the cis-diol of the target molecule. rsc.orgspringernature.com Under alkaline conditions, the boronic acid is in a tetrahedral boronate anion state, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester. springernature.com This covalent interaction allows for the immobilization of diol-containing molecules onto a solid support functionalized with boronic acids. The bound molecules can then be released by lowering the pH to acidic conditions, which hydrolyzes the ester bond. rsc.org

Selective Enrichment and Purification of Biologically Relevant Diol-Containing Molecules

Boronate affinity materials are broadly employed for the selective isolation of a wide array of biologically significant molecules that possess the cis-diol structural feature. researchgate.netrsc.org This includes crucial classes of biomolecules such as glycoproteins, ribonucleosides, catechols, and saccharides. researchgate.netnih.gov The ability to selectively enrich these molecules from complex biological matrices is vital for diagnostics, proteomics, and metabolomics research. researchgate.netrsc.org For instance, BAC is a standard method for the measurement of glycated hemoglobin (HbA1c), a key biomarker for monitoring long-term glycemic control in diabetic patients. The cis-diol groups present in the glucose moiety of glycated proteins bind to the boronate column, allowing for their separation from non-glycated forms.

The specificity of this technique allows for the effective purification of ribonucleosides from other nucleic acid components and catecholamines from physiological fluids. nih.govnih.gov This selectivity is critical for accurate quantification and downstream analysis.

Table 1: Examples of Biologically Relevant Molecules Purified by Boronate Affinity This table is interactive. Click on the headers to sort.

Development of Boronate-Functionalized Materials for Affinity Separations

Continuous research has focused on developing novel boronate-functionalized materials to improve the performance of affinity separations. rsc.org The goal is to enhance binding capacity, improve selectivity, and expand the range of operating conditions, particularly to allow for efficient binding at physiological or even acidic pH. acs.org Traditional boronic acids like phenylboronic acid require a basic pH for efficient binding, which can be detrimental to sensitive biomolecules.

Innovations in this area include:

Polymer Monoliths: These are continuous porous structures functionalized with boronic acids, offering high surface area and rapid mass transfer for fast separations. acs.org

Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with boronic acids allows for rapid and efficient extraction of target molecules from a sample solution using an external magnetic field, simplifying the separation process.

Molecularly Imprinted Polymers (MIPs): By creating polymer matrices with cavities templated to a specific diol-containing molecule, MIPs with boronic acid functional monomers can offer superior selectivity and affinity. acs.org

Conductive Polymers: Sorbents based on conductive polymers, such as poly(thiophene-3-boronic acid), can be electrochemically deposited on surfaces like carbon fibers, creating highly efficient and easy-to-fabricate SPE devices. nih.gov

These advanced materials not only improve the robustness and efficiency of boronate affinity separations but also enable their integration into automated and high-throughput analytical platforms. rsc.org

Mass Spectrometry Derivatization for Enhanced Analyte Detection

In mass spectrometry (MS), the efficiency of ionization is a critical factor determining the sensitivity of detection. Many biologically important molecules, including those with vicinal diol groups, exhibit poor ionization efficiency, making them difficult to detect at low concentrations. proquest.com Chemical derivatization is a strategy used to modify an analyte to improve its analytical characteristics, such as its ability to be ionized. nih.gov

5-(Dimethylamino)-2-methylphenylboronic acid is particularly well-suited for this purpose. It reacts with vicinal diols to form a stable cyclic ester, and the incorporated dimethylamino group acts as a "proton-grabbing" site. This tertiary amine is easily protonated, leading to the formation of a positive ion, which significantly enhances the signal in positive-ion mode mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). proquest.comresearchgate.netddtjournal.com

Application in MALDI-MS Imaging of Vicinal Diol Metabolites

MALDI-MS Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules within a thin tissue section. However, its application to small metabolites like sugars and catecholamines is often limited by their poor ionization and the presence of interfering signals in the low mass range. proquest.comnih.gov

On-tissue chemical derivatization (OTCD) with a boronic acid containing a tertiary amine, such as an analog like 4-(dimethylamino)phenylboronic acid (DBA), has been shown to overcome these limitations. proquest.comresearchgate.net The derivatization reagent is sprayed onto the tissue section, where it reacts in situ with vicinal diol-containing metabolites. researchgate.net This chemical tagging enhances the ionization efficiency of these analytes, effectively increasing their signal and allowing for their visualization and mapping across the tissue. proquest.com This method has been successfully applied to maize tissue, where it enabled the identification and localization of dozens of vicinal diol metabolites that were otherwise undetectable. proquest.comresearchgate.net

Improvements in Ionization Efficiency and Sensitivity in ESI-MS

Electrospray ionization-mass spectrometry (ESI-MS) is a cornerstone technique in metabolomics and pharmaceutical analysis. However, like MALDI, its sensitivity is highly dependent on the analyte's ability to form gas-phase ions. Chemical derivatization is a common strategy to improve ESI responsiveness for poorly ionizing compounds. nih.gov

Derivatizing vicinal diols with this compound introduces a readily protonated tertiary amine into the analyte's structure. This modification can increase the limits of identification by one to over two orders of magnitude. nih.gov Studies on various derivatization reagents have shown that adding a moiety with high proton affinity (like a dimethylamino group) is a highly effective strategy for enhancing sensitivity in positive-ion ESI-MS/MS. ddtjournal.commdpi.com The resulting derivatized molecule is more readily charged in the ESI source, leading to a significant increase in signal intensity and a corresponding improvement in the limits of detection. While some studies have noted that boric acid itself can suppress or enhance signals depending on the conditions, derivatization reagents specifically designed with a chargeable tag consistently improve sensitivity. nih.govresearchgate.net

Table 2: Effect of Derivatization on Analyte Detection in Mass Spectrometry This table is interactive. Click on the headers to sort.

In-Source and On-Tissue Derivatization Strategies

To simplify workflows and improve efficiency, derivatization strategies are increasingly moving towards on-tissue or in-source applications.

On-Tissue Derivatization (OTCD): As described for MALDI-MSI, this involves applying the derivatization reagent directly to the sample (e.g., a tissue slice) prior to analysis. proquest.comnih.gov This preserves the spatial information of the analytes while enhancing their detectability. The key challenges are ensuring complete and specific reactions without causing significant delocalization of the target molecules. alfa-chemistry.com

In-Source Derivatization: This innovative approach involves introducing the derivatization reagent directly into the mass spectrometer's ion source along with the analyte. Recent developments have shown that the reaction between a boronic acid and a saccharide can occur "on-the-fly" within the electrosprayed microdroplets of an ESI source. nih.gov This method eliminates the need for offline sample preparation, reduces analysis time, and automates the entire process from chromatographic separation to derivatization and detection, achieving sensitivity enhancements of 1-2 orders of magnitude. nih.gov

These advanced strategies highlight the ongoing evolution of analytical methodologies, where reagents like this compound are central to pushing the boundaries of sensitivity and specificity in chemical analysis.

Development of Fluorescent Probes and Chemosensors

The unique ability of boronic acids to reversibly bind with cis-diols has positioned them as a cornerstone in the development of fluorescent probes and chemosensors for biologically significant molecules like carbohydrates and polyols. The compound this compound is part of a class of ortho-aminomethylphenylboronic acids that have been extensively studied for these applications. nih.govqub.ac.uk These sensors are designed to convert the molecular recognition event of binding to a diol into a measurable optical signal, typically a change in fluorescence intensity.

Design Principles for Carbohydrate and Polyol Sensing

The rational design of fluorescent sensors based on boronic acids for carbohydrate and polyol detection involves integrating a boronic acid recognition site with a fluorophore. The key principle is that the interaction between the boronic acid and the diol analyte must trigger a significant change in the photophysical properties of the fluorophore. bath.ac.uk Phenylboronic acids are known to reversibly and covalently bind with 1,2- or 1,3-diols, such as those found in saccharides, to form stable five- or six-membered cyclic esters. nih.govsemanticscholar.org This binding event is the foundation of the sensing mechanism.

Several key design strategies are employed to create effective boronic acid-based fluorescent sensors:

Integration of a Fluorophore and a Recognition Site: The sensor molecule typically consists of a boronic acid group (the recognition site) covalently linked to a fluorescent reporter group (fluorophore), such as anthracene or quinolinium. nih.govtheinstituteoffluorescence.com The spatial arrangement of these two components is critical for effective signal transduction.

Modulation of Photoinduced Electron Transfer (PET): A common strategy involves placing a tertiary amine, like the dimethylamino group in this compound, in proximity to the boronic acid and the fluorophore. In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore through a process called photoinduced electron transfer (PET). bath.ac.uknih.gov Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases. This enhancement promotes a dative interaction between the nitrogen and the boron atom (N—B bond), which reduces the electron-donating ability of the amine, thereby inhibiting the PET process and leading to an increase in fluorescence intensity ("turn-on" sensing). bath.ac.ukresearchgate.net

Tuning Acidity (pKa) for Physiological pH: For biological applications, it is crucial that the sensor operates effectively at neutral pH. The pKa of the boronic acid is a key parameter, as the anionic tetrahedral boronate form is more favorable for diol binding than the neutral trigonal form. The presence of an ortho-aminomethyl group is a critical design feature because it acts as an electron-withdrawing group, lowering the pKa of the boronic acid. nih.govqub.ac.uknih.gov This facilitates the formation of the boronate ester at physiological pH, enhancing the sensor's affinity for diols under these conditions. nih.govresearchgate.net

Creating Multi-point Binding Sites: To improve selectivity, particularly for larger and more complex saccharides like glucose over fructose, sensors with two or more boronic acid moieties (diboronic acids) can be designed. nih.gov This allows for a more specific "lock-and-key" type interaction, where the spatial arrangement of the boronic acid groups matches the diol arrangement on the target saccharide. nih.gov

| Design Principle | Description | Desired Outcome |

| Fluorophore-Receptor Integration | Covalent linking of a boronic acid (receptor) to a fluorescent molecule (fluorophore). | A molecule capable of reporting a binding event as a change in fluorescence. |

| Photoinduced Electron Transfer (PET) | Utilizing an amine group as a quencher that is modulated by the boronic acid's binding state. | "Turn-on" or "turn-off" fluorescence signal upon saccharide binding. |

| pKa Tuning | Incorporating electron-withdrawing groups (e.g., ortho-aminomethyl) to lower the boronic acid pKa. | Enhanced binding affinity and sensor operation at neutral/physiological pH. |

| Multi-site Recognition | Using multiple boronic acid groups in a specific geometric arrangement. | Increased selectivity for specific saccharides (e.g., glucose) over others. |

Mechanistic Understanding of Fluorescence Modulations by Boronate Formation

The precise mechanism by which diol binding modulates the fluorescence of ortho-aminomethylphenylboronic acid-based sensors has been a subject of extensive research and debate. While several models have been proposed, the understanding has evolved significantly over time.

Initially, the prevailing explanation for the fluorescence "turn-on" was the PET inhibition mechanism . As described previously, it was hypothesized that upon saccharide binding, the increased Lewis acidity of the boron atom strengthens the intramolecular N—B dative bond. researchgate.netnih.gov This coordination was thought to engage the nitrogen's lone pair electrons, making them unavailable to quench the appended fluorophore, thus restoring fluorescence. bath.ac.uknih.gov

However, more recent and comprehensive studies have led to a revised understanding. It is now widely accepted that in protic solvents like water, both the boronic acid and the boronate ester exist predominantly in a "solvent-inserted" form, where a solvent molecule is coordinated between the nitrogen and boron atoms. nih.gov This finding challenges the classic N—B dative bond mechanism as the primary driver of fluorescence modulation.

A more unifying explanation that has emerged is the "loose-bolt effect," which attributes the fluorescence turn-on to changes in vibrational-coupled excited-state relaxation. nih.govnih.gov According to this model:

In the unbound boronic acid state, the B(OH)₂ group possesses vibrational modes (like O-H bond vibrations) that can efficiently accept the electronic excitation energy from the fluorophore. nih.gov This provides a non-radiative decay pathway, effectively quenching the fluorescence. This process is a form of internal conversion that lowers the fluorescence quantum yield. nih.gov

When the boronic acid binds to a diol, a rigid five- or six-membered cyclic boronate ester is formed. This structural rigidification restricts the vibrational modes associated with the boronic acid group.

By "tightening" these vibrational modes—akin to tightening a loose bolt—the non-radiative decay pathway is suppressed. nih.gov Consequently, the excited fluorophore is more likely to return to the ground state via the emission of a photon, leading to an observed increase in fluorescence. nih.govnih.gov

Under this revised model, the primary role of the ortho-aminomethyl group is not to directly modulate fluorescence via an N-B bond, but rather to act as an electron-withdrawing substituent that lowers the boronic acid's pKa. nih.govqub.ac.uknih.gov This electronic effect facilitates the crucial boronate ester formation at neutral pH, which in turn is responsible for the fluorescence enhancement through the loose-bolt mechanism. nih.gov

| Mechanistic Model | Proposed Action | Role of ortho-Amine Group | Current Status |

| PET Inhibition | Saccharide binding induces a strong N—B dative bond, preventing the amine's lone pair from quenching the fluorophore. | Acts as the PET quencher and forms the dative bond with boron. | Considered less likely to be the sole mechanism in protic solvents. nih.gov |

| "Loose-Bolt" Effect | Formation of a rigid cyclic boronate ester upon saccharide binding restricts vibrational modes that otherwise quench fluorescence. | Primarily acts as an electron-withdrawing group to lower the boronic acid pKa, facilitating the binding event at neutral pH. nih.govnih.gov | Widely accepted as a unifying explanation for fluorescence turn-on in this class of sensors. nih.govnih.gov |

Advanced Functional Materials and Supramolecular Assemblies Incorporating 5 Dimethylamino 2 Methylphenylboronic Acid

Integration into Responsive Polymer Systems

The incorporation of 5-(Dimethylamino)-2-methylphenylboronic acid as a pendant group in polymer chains imparts stimuli-responsive properties to the resulting materials. These polymers can exhibit sensitivity to changes in pH, the presence of specific saccharides, or temperature, making them highly valuable for applications such as controlled drug delivery and biosensing.

Polymers functionalized with this boronic acid derivative can be synthesized through the copolymerization of a vinyl-functionalized version of the monomer with other monomers, such as N-isopropylacrylamide (NIPAAm). The resulting copolymers often exhibit dual-responsive behavior. The boronic acid moiety provides pH and saccharide sensitivity, while the poly(N-isopropylacrylamide) (PNIPAAm) backbone imparts thermoresponsiveness, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, while above it, the polymer undergoes a phase transition and becomes insoluble.

The binding of a diol, such as glucose, to the boronic acid group converts the neutral, trigonal boronic acid to a negatively charged, tetrahedral boronate ester. This increase in charge along the polymer backbone enhances its hydrophilicity, leading to a disruption of the hydrogen bonding between the polymer chains and water molecules. Consequently, this can lead to a measurable change in the LCST of the polymer. For instance, in a PNIPAAm-based copolymer, an increase in glucose concentration would be expected to increase the LCST, as a higher temperature would be required to induce the phase separation.

This glucose-responsive behavior has been harnessed to create "smart" insulin (B600854) delivery systems. In such a system, insulin can be encapsulated within a hydrogel or nanoparticle made from a polymer incorporating this compound. At normal blood glucose levels, the material remains in a relatively collapsed state, retaining the insulin. When glucose levels rise, the increased binding of glucose to the boronic acid moieties causes the polymer network to swell, leading to the release of the encapsulated insulin. The low pKa of aminophenylboronic acid derivatives is particularly advantageous here, enabling a significant response at physiological pH (7.4). For example, a closely related compound, 2-((dimethylamino)methyl)phenylboronic acid, has a pKa of approximately 5.3, allowing for strong diol binding under mildly acidic to neutral conditions.

Table 1: Representative Properties of Phenylboronic Acid-Functionalized Responsive Polymers Data presented are for analogous phenylboronic acid systems to illustrate expected properties.

| Polymer System | Stimulus | Response | Application |

|---|---|---|---|

| Poly(NIPAAm-co-aminophenylboronic acid) | Temperature (LCST) | Reversible phase transition | Thermo-responsive surfaces |

| Poly(NIPAAm-co-aminophenylboronic acid) | Glucose | Increase in LCST | Glucose sensing |

| Aminophenylboronic acid nanoparticles | Glucose | Swelling and release of cargo | Insulin delivery |

| PEG-b-poly(AA-co-APBA) micelles | Glucose | Dissociation of micelles | Drug delivery |

Formation of Self-Assembled Monolayers and Surfaces

Self-assembled monolayers (SAMs) provide a powerful method for modifying the properties of surfaces with molecular precision. By anchoring molecules containing this compound to a surface, such as gold, it is possible to create interfaces that can specifically recognize and bind saccharides.

To form a SAM, a derivative of this compound featuring a surface-anchoring group, typically a thiol for gold surfaces, is synthesized. When a gold substrate is immersed in a solution of this molecule, the thiol groups spontaneously bind to the gold, leading to the formation of a dense, ordered monolayer with the phenylboronic acid moieties exposed to the solution.

The presence of the dimethylamino group is expected to influence the packing and orientation of the molecules within the SAM. The characterization of such SAMs can be performed using a variety of surface-sensitive techniques, including contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). These techniques can provide information on the surface wettability, elemental composition, and topography of the monolayer, respectively.

The primary application of these functionalized surfaces is in the development of sensors. For example, surface plasmon resonance (SPR) can be used to detect the binding of saccharides to the SAM in real-time and without the need for labels. When a saccharide binds to the boronic acid groups on the surface, the local refractive index changes, leading to a measurable shift in the SPR angle. The low pKa of the boronic acid moiety would again be beneficial, allowing for sensitive detection at neutral pH. Research on similar phenylboronic acid SAMs has demonstrated the ability to detect monosaccharides at concentrations as low as the picomolar range.

Table 2: Typical Characteristics of Phenylboronic Acid-Based Self-Assembled Monolayers on Gold Data presented are for representative phenylboronic acid systems to illustrate expected properties.

| Parameter | Typical Value | Technique |

|---|---|---|

| Surface Coverage | 1 - 4 x 10⁻¹⁰ mol/cm² | Electrochemical Methods |

| Water Contact Angle | 60-80 degrees | Contact Angle Goniometry |

| Monolayer Thickness | 1 - 2 nm | Ellipsometry |

| Saccharide Detection Limit | pM - µM | Surface Plasmon Resonance |

Construction of Supramolecular Architectures with Tunable Properties

Beyond covalent polymer systems and surface monolayers, this compound can be a key component in the construction of non-covalent supramolecular assemblies. These structures are formed through reversible interactions, such as host-guest complexation, which can be modulated by external stimuli.

A common strategy involves the use of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. A derivative of this compound can be designed to act as a "guest" that fits within the cyclodextrin "host." The stability of this host-guest complex can be tuned by the addition of saccharides.

In the absence of saccharides, the boronic acid-containing guest resides within the cyclodextrin cavity. When a saccharide such as fructose or glucose is introduced, it competes for binding with the boronic acid. The formation of the boronate ester with the saccharide can alter the size, shape, or charge of the guest molecule, leading to its expulsion from the cyclodextrin cavity. This reversible association and dissociation can be used to control the properties of the bulk material.

For example, if both the cyclodextrin and the boronic acid guest are part of larger polymer chains, this interaction can be used to form a self-healing hydrogel. The host-guest interactions act as reversible cross-links. When the material is damaged, these non-covalent bonds can break and reform, restoring the integrity of the hydrogel. The addition of a saccharide would disrupt these cross-links, leading to a dissolution of the gel. Such materials have potential applications in tissue engineering and regenerative medicine.

Furthermore, if a fluorescent reporter molecule is incorporated into the supramolecular system, the binding and unbinding events can be transduced into a change in fluorescence, creating a sensor with a visible output. The tunable nature of these supramolecular assemblies, driven by the responsive behavior of the this compound component, opens up a wide range of possibilities for the creation of dynamic and intelligent materials.

Table 3: Representative Association Constants for Phenylboronic Acid Supramolecular Systems Data presented are for analogous phenylboronic acid systems to illustrate expected properties.

| Interacting Species | Association Constant (Kₐ) [M⁻¹] | Conditions |

|---|---|---|

| Phenylboronic Acid & Fructose | ~4370 | Aqueous Solution |

| Phenylboronic Acid & Glucose | ~110 | Aqueous Solution |

| Phenylboronic Acid & β-Cyclodextrin | ~15 - 120 | Aqueous Solution |

Future Research Directions and Emerging Paradigms for 5 Dimethylamino 2 Methylphenylboronic Acid

Discovery of Novel Synthetic Routes and Protecting Group Strategies

The development of efficient and versatile synthetic methodologies is paramount for the widespread adoption of 5-(Dimethylamino)-2-methylphenylboronic acid in research and development. Future efforts will likely focus on moving beyond traditional methods toward more atom-economical and scalable processes.

One promising future direction is the adaptation of modern C-H activation/borylation techniques. Transition-metal-catalyzed direct borylation of N,N-dimethyl-4-methylaniline would represent a highly efficient, single-step route, eliminating the need for pre-functionalized starting materials like aryl halides. nih.gov Another innovative approach gaining traction is decarboxylative borylation, which utilizes abundant carboxylic acids as starting materials. drugdiscoverytrends.com Applying this method to 5-(Dimethylamino)-2-methylbenzoic acid could provide a novel and practical synthesis pathway. drugdiscoverytrends.com

Concurrently, the strategic use of protecting groups is crucial for complex multi-step syntheses involving this compound. The molecule contains two key functional groups—the boronic acid and the tertiary amine—that may require orthogonal protection. The boronic acid can be masked to prevent undesired side reactions, such as trimerization to boroxines or degradation under certain conditions. chem-station.com The dimethylamino group, while generally less reactive than a primary or secondary amine, might require protection under strongly acidic conditions or in the presence of specific electrophiles. Future research should focus on optimizing the selective protection and deprotection of these sites.

| Functional Group | Protecting Group | Abbreviation | Key Features & Deprotection Conditions |

| Boronic Acid | Pinacol | Bpin | Forms a stable cyclic ester. Cleaved by strong acid or oxidative conditions (e.g., NaIO₄). chem-station.com |

| Boronic Acid | N-methyliminodiacetic acid | MIDA | Forms a highly stable bicyclic adduct, inert to many reaction conditions including chromatography. Cleaved under mild aqueous basic conditions. chem-station.com |

| Boronic Acid | 1,8-Diaminonaphthalene | dan | Creates a very stable derivative due to N-B coordination, decreasing Lewis acidity. Removed by acidic hydrolysis. chem-station.com |

| Amino Group | tert-Butoxycarbonyl | Boc | Stable to base and nucleophiles. Removed with strong acid (e.g., trifluoroacetic acid). organic-chemistry.org |

| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid. Cleaved by mild basic conditions (e.g., piperidine). organic-chemistry.org |

This table outlines potential protecting group strategies applicable to this compound for use in complex synthetic sequences.

Development of Enantioselective Catalysis Using Chiral Analogues

The field of asymmetric catalysis represents a significant growth area for boronic acid derivatives. The development of chiral analogues of this compound could lead to novel catalysts for enantioselective transformations. The inherent chirality could be introduced by modifying the methyl group to a chiral substituent or by resolving atropisomers if rotation around the aryl-boron bond is restricted.

Future research could explore the use of these chiral analogues in cooperative catalysis systems. For instance, the dimethylamino group could act as a Lewis base or directing group, while the boronic acid moiety could function as a Lewis acid to activate substrates. This dual-functionality is a promising paradigm in catalyst design. researchgate.net The synthesis of chiral aminoboronic esters, which are valuable building blocks in medicinal chemistry, is an area where such catalysts could prove highly effective. chemrxiv.orgnih.gov Research into rhodium- or iridium-catalyzed asymmetric hydrogenations, where the boronic acid derivative acts as a unique ligand, could yield catalysts for producing chiral amines and their derivatives with high enantioselectivity. acs.org

Exploration in Dynamic Covalent Chemistry and Responsive Materials

The reversible formation of boronic esters from boronic acids and diols is a cornerstone of dynamic covalent chemistry (DCC). rsc.org This reversible bond allows for the creation of "smart" materials that can adapt their structure and properties in response to external stimuli. This compound is an excellent candidate for incorporation into such materials.

The boronic acid group can form dynamic covalent bonds with polyols to create self-healing hydrogels, vitrimers, and responsive polymers. rsc.orgresearchgate.net The presence of the dimethylamino group introduces an additional layer of responsiveness. This group is pH-sensitive; under acidic conditions, it becomes protonated, which can alter the electronic properties of the phenyl ring and, consequently, the pKa of the boronic acid. This dual-responsive nature could be harnessed to create materials that respond to both pH changes and the presence of diols like glucose. rsc.org Future work will involve synthesizing polymers and cross-linkers functionalized with this compound to explore their use in areas such as targeted drug delivery, sensing, and self-healing composites. rsc.org

| Stimulus | Responsive Mechanism | Potential Application |

| pH Change | Protonation of the dimethylamino group alters the Lewis acidity of the boron center, affecting boronic ester stability. | pH-triggered drug release, environmental sensors. |

| Diols (e.g., Glucose) | Competitive formation of boronic esters with the target diol, leading to changes in material properties (e.g., swelling, fluorescence). | Glucose sensors, insulin (B600854) delivery systems. |

| Reactive Oxygen Species (ROS) | Irreversible oxidation of the carbon-boron bond to a phenol, causing degradation of the material. | ROS-responsive carriers for targeted therapy in inflammatory environments. |

This table summarizes the potential stimuli-responsive behaviors of materials incorporating this compound.

Computational Design and High-Throughput Screening for New Applications

Modern drug discovery and materials science are increasingly driven by computational modeling and high-throughput screening (HTS). These approaches can accelerate the discovery of new applications for this compound by predicting its properties and testing large libraries of its derivatives.

Computational studies, using methods like density functional theory (DFT), can predict key parameters such as the pKa, bond dissociation energies, and conformational preferences of the molecule. nih.govmdpi.com This information is vital for designing responsive materials and understanding potential biological interactions. For example, computational models can predict how substituents on the phenyl ring will affect the molecule's affinity for specific diols or protein active sites. nih.gov

High-throughput screening can then be employed to experimentally validate computational predictions and discover new activities. Large libraries of derivatives of this compound can be synthesized and screened for various biological activities, such as enzyme inhibition or antimicrobial effects. Fluorescence-based assays, for instance, have been used to screen for enantiomeric excess in amines using phenylboronic acid derivatives, a technique that could be adapted to find new catalytic applications. nih.govbath.ac.uk The integration of computational design to create focused libraries followed by HTS is a powerful paradigm for unlocking the full potential of this versatile compound. nih.govnjit.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Dimethylamino)-2-methylphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic acid functionality. Key parameters include:

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5-2 mol%) .

- Bases : Na₂CO₃ or K₃PO₄ in biphasic solvent systems (THF/H₂O or dioxane/H₂O) .

- Temperature : 80-100°C under inert atmosphere. Evidence for similar arylboronic acids shows yields up to 85% under optimized conditions .

- Critical Considerations : Trace oxygen or moisture can deactivate catalysts; degas solvents to improve reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 2.8-3.1 ppm for dimethylamino protons; δ 6.5-7.5 ppm for aromatic protons). ¹¹B NMR confirms boronic acid presence (δ 28-32 ppm) .

- FTIR : B-OH stretch near 1340 cm⁻¹ and B-C absorption at ~1440 cm⁻¹ .

- HRMS : Exact mass (e.g., C₉H₁₄BNO₂⁺: calc. 193.1112) for molecular ion verification .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- GHS Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Storage : 2-8°C under nitrogen to prevent boroxine formation.

- PPE : Gloves, goggles, and fume hood use during synthesis .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the electronic properties and reactivity of phenylboronic acids in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating dimethylamino group increases electron density on the aromatic ring, enhancing oxidative addition to Pd(0) but potentially slowing transmetallation due to steric hindrance .

- Comparative Studies : Compare with analogs like 5-Fluoro-2-methylphenylboronic acid (electron-withdrawing) or 2-Methylphenylboronic acid (neutral). Kinetic studies using UV-Vis or DFT calculations can quantify electronic effects .

Q. How can researchers resolve contradictions in reported catalytic efficiencies when using different palladium sources with this boronic acid?

- Methodological Answer :

- Ligand Screening : Test bidentate (e.g., dppf) vs. monodentate (PPh₃) ligands to stabilize Pd intermediates. Evidence shows SPhos improves yields for sterically hindered substrates .

- Base Optimization : Replace Na₂CO₃ with stronger bases (e.g., Cs₂CO₃) to accelerate transmetallation.

- Contradiction Analysis : Replicate conflicting studies while monitoring Pd nanoparticle formation (via TEM) or side reactions (e.g., protodeboronation) .

Q. What strategies optimize the purification of this compound to achieve >95% purity for sensitive applications?

- Methodological Answer :

- Recrystallization : Use EtOAc/hexane (1:3) at -20°C to isolate crystalline product.

- Chromatography : Silica gel column with gradient elution (Hexane → EtOAc). Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/Hexane) .

- Purity Validation : LC-MS with C18 column (MeCN/H₂O + 0.1% formic acid) to detect boroxine impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. non-polar (toluene) solvents. Evidence for similar boronic acids shows solubility in THF (~50 mg/mL) but limited in hexane .

- pH-Dependent Solubility : Adjust pH in aqueous systems (e.g., buffer at pH 8-9) to enhance solubility via boronate anion formation .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| CAS Number | [Not explicitly listed; see analogs] | |

| Molecular Weight | ~193.11 g/mol (C₉H₁₄BNO₂) | |

| Optimal Coupling Temp | 80-100°C | |

| ¹¹B NMR Shift | δ 28-32 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.